5,6-dimethylpyridazine-3-carbonitrile
Description
5,6-Dimethylpyridazine-3-carbonitrile is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). This compound features methyl substituents at positions 5 and 6 and a cyano (-CN) group at position 3.
Properties
CAS No. |
2751610-45-2 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridazine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,6-Dimethylpyridazine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-dimethylpyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Carbonitriles
Substituent Position and Electronic Effects
Pyridazine derivatives with cyano groups exhibit distinct electronic and steric profiles depending on substituent positions. Key analogs include:
(a) 3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile (CAS 1375239-73-8)
- Structure: Features a cyano group at position 4 (vs. 3 in the target compound), 5,6-dimethyl groups, and a 5-chloropyridinyl-3-oxy substituent.
- Molecular Formula : C₁₂H₉ClN₄O.
- Key Properties: Higher molecular weight (260.68 g/mol) due to the chloropyridinyl substituent.
(b) 3-Chloro-5,6-diethylpyridazine-4-carbonitrile
- Structure: Cyano at position 4, chloro at position 3, and ethyl groups at positions 5 and 5.
- Molecular Formula : C₉H₁₀ClN₃.
- Key Properties : Ethyl groups increase steric bulk and lipophilicity compared to methyl substituents. The chloro group introduces additional electron-withdrawing effects, which may enhance stability but reduce nucleophilicity at the pyridazine core .
(c) 3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile
- Structure: Cyano at position 4, amino (-NH₂) at position 3, and a benzoyl group.
- Molecular Formula : C₁₂H₁₀N₄O.
- Key Properties: The amino group improves solubility via hydrogen bonding, while the benzoyl moiety adds aromatic character. IR spectra show NH₂ stretches at 3,409–3,330 cm⁻¹ and CN at 2,200 cm⁻¹ .
Physicochemical and Spectral Comparisons
*Inferred data based on structural analogs.
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